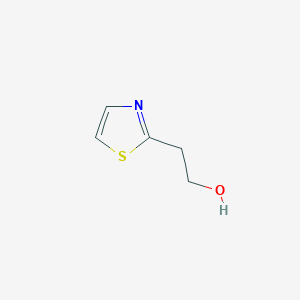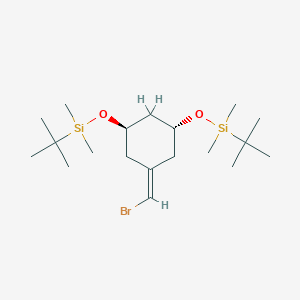
2-チアゾールエタノール
概要
説明
2-Thiazoleethanol is a heterocyclic organic compound with the molecular formula C4H7NO2S. It is a colorless solid that is soluble in organic solvents and has a melting point of approximately 150°C. It is a versatile reagent used in organic synthesis and has a variety of applications in the pharmaceutical, agrochemical, and materials science industries. The compound is also used in the synthesis of various other compounds, including heterocyclic compounds and polymers.
科学的研究の応用
抗菌用途
2-チアゾールエタノールとその誘導体は、抗菌剤としての可能性について研究されています。 研究によると、チアゾール系シッフ塩基化合物は、グラム陰性菌とグラム陽性菌の両方に対して有意な活性を示すことが示されています 。これらの化合物は、細菌代謝に関与する酵素の活性を調節することができ、新しい抗菌療法の開発のための経路を提供します。
抗酸化特性
2-チアゾールエタノールから誘導されたものも含め、チアゾール化合物は抗酸化活性を示しています。 それらは、フリーラジカルをスカベンジングする能力があり、生物学的システムにおける酸化ストレス関連の損傷を防ぐために使用できる可能性があります 。この特性は、酸化ストレスによって引き起こされる疾患の治療法を開発するために重要です。
抗増殖効果
チアゾール誘導体の抗増殖活性は、それらを癌治療研究の候補にします。 それらは癌細胞の増殖を阻害することができ、潜在的に新しい抗癌剤につながります 。癌細胞の特定の経路を標的にする能力は、これらの化合物の大きな利点です。
酵素調節
チアゾール系化合物は、代謝に関与するさまざまな酵素の活性を影響を与える能力を持っています。 これには、細菌DNA複製に不可欠なDNAジャイレースBなどの酵素と、抗酸化防御に関与するヒトペルオキシレドキシン5が含まれます 。これらの酵素を調節することで、細菌感染症の治療や酸化ストレスの管理における治療的用途につながる可能性があります。
計算化学アプリケーション
インシリコ研究では、チアゾール誘導体は特定の酵素との結合親和性を示し、これはそれらの実験的活性と相関しています。 これは、2-チアゾールエタノール誘導体が、生物学的標的との相互作用を予測するためにモデル化できる計算薬物設計における可能性を示しています .
写真感光剤
チアゾールは、その独特の化学的特性により、写真感光剤に使用されていることが知られています。 2-チアゾールエタノール誘導体の組み込みにより、写真材料の感度が向上し、画像の品質が向上し、露光時間が短縮される可能性があります .
農薬研究
チアゾール環は、多くの農薬に共通の特徴です。 2-チアゾールエタノールの誘導体は、新しい殺虫剤や除草剤の開発における可能性のある用途について探求することができ、より効果的かつ安全な農業慣行に貢献します .
材料科学
チアゾール誘導体は、材料科学、特に有機半導体の開発に用途があります。 それらの小さなバンドギャップエネルギーは、良い反応性を示し、これは特定の電子特性を持つ材料を作成するのに役立ちます .
作用機序
Target of Action
The primary target of 2-Thiazoleethanol, also known as 5-(2-hydroxyethyl)-4-methylthiazole, is the enzyme Hydroxyethylthiazole kinase . This enzyme is found in organisms like Bacillus subtilis . The role of this enzyme is to catalyze the phosphorylation of hydroxyethylthiazole, a critical step in the biosynthesis of thiamine (Vitamin B1) .
Mode of Action
It is known to interact with its target, hydroxyethylthiazole kinase This interaction likely involves the compound binding to the active site of the enzyme, thereby influencing its activity
Biochemical Pathways
2-Thiazoleethanol is involved in the biosynthesis of thiamine, a water-soluble vitamin essential for carbohydrate metabolism and normal functioning of the nervous system . Thiamine is synthesized via the coupling of thiazole and pyrimidine precursors . Therefore, any compound like 2-Thiazoleethanol that affects the activity of Hydroxyethylthiazole kinase could potentially influence these biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 2-Thiazoleethanol’s action are likely related to its role in thiamine biosynthesis. By influencing the activity of Hydroxyethylthiazole kinase, 2-Thiazoleethanol could potentially affect the levels of thiamine in the body. Given the critical role of thiamine in carbohydrate metabolism and nervous system function , changes in its biosynthesis could have significant physiological effects.
Action Environment
The action, efficacy, and stability of 2-Thiazoleethanol could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with Hydroxyethylthiazole kinase . Additionally, the presence of other molecules could potentially influence the compound’s efficacy by competing for binding sites or altering the conformation of its target enzyme .
Safety and Hazards
将来の方向性
Green chemistry has regained a significant role in overcoming the harmful consequences of conventional chemistry in every aspect . Many pharmaceutical companies and researchers have showed their interest toward greener approaches for the development of medicinal products . Accordingly, researchers continuously make attempts to incorporate these strategies for the synthesis of sulfur-containing heterocyclic compounds such as thiazoles .
生化学分析
Biochemical Properties
2-Thiazoleethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-Thiazoleethanol and these enzymes can lead to the formation of hydroxylated metabolites, which are more water-soluble and can be easily excreted from the body . Additionally, 2-Thiazoleethanol can act as a ligand for certain receptors, influencing their activity and modulating biochemical pathways.
Cellular Effects
2-Thiazoleethanol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Thiazoleethanol can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Thiazoleethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 2-Thiazoleethanol can bind to specific sites on enzymes or receptors, altering their conformation and activity . This binding can result in the inhibition or activation of enzymatic reactions, leading to changes in the levels of substrates and products. Additionally, 2-Thiazoleethanol can modulate gene expression by interacting with transcription factors or other regulatory proteins, influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiazoleethanol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Thiazoleethanol is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to 2-Thiazoleethanol can lead to changes in cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-Thiazoleethanol vary with different dosages in animal models. At low doses, 2-Thiazoleethanol can have beneficial effects, such as promoting cell growth and differentiation . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, where a certain dosage level must be reached before significant effects are observed. It is important to carefully monitor and control the dosage of 2-Thiazoleethanol in animal studies to avoid potential toxicity.
Metabolic Pathways
2-Thiazoleethanol is involved in several metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, 2-Thiazoleethanol undergoes oxidation, reduction, or hydrolysis to form more polar metabolites . These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or sulfate, to form even more water-soluble compounds that can be excreted from the body. Enzymes such as cytochrome P450 and transferases play a key role in these metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Thiazoleethanol within cells and tissues involve various transporters and binding proteins. 2-Thiazoleethanol can be transported across cell membranes by specific transporters, such as solute carrier (SLC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-Thiazoleethanol within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to proteins.
Subcellular Localization
The subcellular localization of 2-Thiazoleethanol can affect its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2-Thiazoleethanol can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it can interact with transcription factors and modulate gene expression.
特性
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c7-3-1-5-6-2-4-8-5/h2,4,7H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSUBIQKQNBKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80434420 | |
| Record name | 2-THIAZOLEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89323-88-6 | |
| Record name | 2-THIAZOLEETHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80434420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-thiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















